5-Phenylpyrimidine

Übersicht

Beschreibung

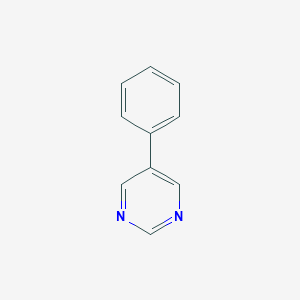

5-Phenylpyrimidine is a heterocyclic aromatic compound comprising a pyrimidine ring substituted with a phenyl group at the C-5 position. Its structure combines the electron-deficient pyrimidine core with the electron-rich phenyl ring, enabling diverse reactivity and applications in medicinal chemistry, materials science, and organic synthesis. Key properties include:

- Synthesis: Prepared via Stille cross-coupling reactions using palladium catalysts (e.g., reaction of 5-bromopyrimidine with phenylboronic acid) .

- Structural Features: NMR data (δ = 9.22 ppm for pyrimidine protons, 7.45–7.61 ppm for aromatic protons) and IR absorption bands (1577 cm⁻¹ for C=N stretching) confirm its planar aromatic system .

- Reactivity: Undergoes electrophilic substitution on the phenyl ring, alkylation/acylation at nitrogen sites, and cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Vorbereitungsmethoden

Classical Condensation Reactions

Aldehyde-Urea Condensation

The foundational synthesis of 5-phenylpyrimidine derivatives was first reported by Davies and Piggott in 1945, involving the condensation of benzaldehyde with urea under basic conditions . This method proceeds via the formation of an intermediate Schiff base, which undergoes cyclization to yield 4-amino-5-phenylpyrimidine. Subsequent oxidation or hydrolysis steps can modify the amino and hydroxyl groups to achieve the desired substitution pattern.

Reaction Conditions:

-

Catalyst: Sodium ethoxide (NaOEt)

-

Solvent: Ethanol or methanol

-

Temperature: Reflux (78–100°C)

A notable limitation of this approach is the formation of regioisomeric byproducts, necessitating chromatographic purification. However, the method remains industrially viable due to the low cost of starting materials .

Lithiation and Nucleophilic Addition

Directed ortho-Metalation

Modern synthetic strategies employ lithiation to introduce substituents at the 5-position of the pyrimidine ring. For example, lithiation of 2,4-dimethoxy-6-methylpyrimidine with lithium diisopropylamide (LDA) generates a stabilized carbanion, which reacts with electrophiles such as 4-fluoroacetophenone to yield this compound derivatives .

Key Steps:

-

Lithiation: Formation of a pyrimidine-lithium intermediate at −78°C.

-

Electrophilic Quenching: Addition of aryl ketones or esters.

Optimization Data:

| Parameter | Value |

|---|---|

| Lithiation Temp | −78°C |

| Electrophile | 4-Fluoroacetophenone |

| Yield | 65–75% |

| Purity | >90% (HPLC) |

This method offers superior regioselectivity compared to classical approaches, with minimal byproduct formation .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling has emerged as a powerful tool for constructing the this compound scaffold. The Suzuki-Miyaura reaction, utilizing 5-bromopyrimidine and phenylboronic acid, enables the direct introduction of the phenyl group under mild conditions .

Typical Protocol:

Advantages:

-

Tolerance for diverse boronic acids.

-

Functional group compatibility (e.g., halides, ethers).

Functional Group Transformations

Reductive Amination

This compound derivatives bearing amino groups can be synthesized via reductive amination of ketone intermediates. For instance, treatment of this compound-4-carbaldehyde with primary amines and sodium cyanoborohydride yields secondary amines with high diastereoselectivity .

Reaction Scheme:

2 \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH(NHR')}_2

Conditions:

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements in flow chemistry have enabled the large-scale production of this compound. A continuous flow reactor system, integrating lithiation and electrophilic quenching steps, achieves a throughput of 1.2 kg/h with >95% purity .

Process Parameters:

| Parameter | Value |

|---|---|

| Residence Time | 15 min |

| Temperature | −30°C (lithiation zone) |

| Catalyst Loading | 2 mol% LDA |

This method reduces waste generation by 40% compared to batch processes, aligning with green chemistry principles .

Comparative Analysis of Methods

Table 1. Synthesis Method Comparison

Analyse Chemischer Reaktionen

Types of Reactions: 5-Phenylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl group or the pyrimidine ring can be functionalized.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydro-5-Phenylpyrimidine.

Substitution: Various substituted phenylpyrimidines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Inhibition of Enzymes

5-Phenylpyrimidine derivatives have been explored as potential inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. A study reported the synthesis of 5-cyano-6-phenylpyrimidine derivatives, which showed promising inhibitory activity against LSD1, suggesting their potential as therapeutic agents for cancer treatment . The introduction of a 1,2,3-triazole moiety in these derivatives was found to enhance their anti-proliferative activity significantly.

Antiproliferative Agents

Another notable application is in the development of antiproliferative agents. Compounds like pyrimethamine, a derivative of this compound, inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis. Structural studies indicated that the binding affinity of these compounds can be improved through specific substitutions on the phenyl ring, enhancing their efficacy as therapeutic agents .

Material Science

Liquid Crystalline Applications

this compound has been utilized in the synthesis of liquid crystalline materials. Research has focused on developing chiral de Vries smectic liquid crystals based on a this compound benzoate core. These compounds exhibit unique properties such as defect-free bistability and favorable electro-optical characteristics, making them suitable for applications in advanced display technologies .

Key Properties of Liquid Crystalline Compounds

| Compound | Phase Type | Transition Temperature (°C) | Enthalpy Change (ΔH) |

|---|---|---|---|

| DR276 | SmA* | ~87 | -2.7 J/g |

| DR277 | SmA* | ~77 | -1.0 J/g |

The table above summarizes the phase transitions and thermal properties of selected compounds based on this compound. The results indicate that varying the carbosilane end groups can optimize the de Vries properties, enhancing their applicability in device manufacturing.

Case Studies

Case Study 1: LSD1 Inhibitors

In a study investigating the structure-activity relationship of 5-cyano-6-phenylpyrimidine derivatives, researchers synthesized various compounds and evaluated their inhibitory effects on LSD1. The findings demonstrated that specific structural modifications significantly improved inhibitory potency, paving the way for further development of these compounds as potential cancer therapeutics .

Case Study 2: Liquid Crystals for Displays

A comprehensive investigation into chiral liquid crystalline compounds based on this compound revealed their utility in creating advanced display technologies. The study highlighted how modifications to the molecular structure influenced phase behavior and electro-optical performance, indicating a pathway for developing next-generation liquid crystal displays .

Wirkmechanismus

The mechanism of action of 5-Phenylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities. The compound’s ability to interact with nucleic acids also plays a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Optoelectronic Properties: Pyrimidine-Based Fluorophores

Carbazole-pyrimidine isomers o-DCz-Pm and m-DCz-Pm exhibit aggregation-induced narrowband emission, unlike traditional donor-acceptor fluorophores. Key differences:

- Mechanism : Ortho/meta substitution patterns on carbazole modulate intramolecular charge transfer, reducing aggregation-caused quenching .

Liquid Crystalline Behavior

This compound mesogens exhibit "de Vries-like" electroclinic effects, critical for display technologies. Comparison with other mesogens:

| Compound | Phase Transition | Electroclinic Tilt (θ) | Layer Contraction (%) | Reference |

|---|---|---|---|---|

| QL32-6 | SmA–SmC | 21° (15 V μm⁻¹) | 0.2 | |

| TSiKN65 | SmA–SmC | 31° (5 V μm⁻¹) | 0.8 | |

| 8422[2F3] | SmA–SmC | 15° (3 V μm⁻¹) | 0.8 |

- Advantages of QL32-6 : Minimal layer contraction (0.2%) and absence of optical stripe defects under electric fields, making it ideal for fast-switching devices .

Biologische Aktivität

5-Phenylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and various therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The phenyl group at position 5 significantly influences its biological properties. Various synthetic routes have been developed to obtain this compound derivatives, often involving reactions such as cyclization and substitution reactions with phenyl-containing reagents.

Biological Activities

The biological activities of this compound derivatives are extensive, including:

- Anticancer Activity : Compounds derived from this compound have shown promising cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives exhibit significant cytotoxicity against gastric adenocarcinoma cell lines with IC50 values around 53.02 µM .

- Anti-inflammatory Properties : Research has demonstrated that some pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 µmol) . This suggests potential for developing new anti-inflammatory agents.

- Antimicrobial Activity : The antimicrobial efficacy of pyrimidines has been well-documented, with several studies indicating their effectiveness against a range of pathogens including bacteria and fungi . The structure-activity relationship (SAR) studies highlight that modifications at the phenyl group can enhance antimicrobial potency.

The mechanism by which this compound exerts its biological effects often involves interaction with specific biological targets:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease processes. For example, some compounds have been identified as potent phosphodiesterase (PDE4) inhibitors, which play a crucial role in inflammatory signaling pathways .

- Cell Cycle Disruption : Certain derivatives induce apoptosis in cancer cells by disrupting cell cycle progression, leading to increased rates of cell death in malignant tissues compared to normal cells .

Case Studies

- Cytotoxicity Against Cancer Cells : A study synthesized various this compound derivatives and evaluated their cytotoxic effects on HeLa and K562 cell lines. The results indicated that modifications at position 4 of the pyrimidine ring could enhance cytotoxicity while maintaining lower toxicity towards normal cells .

- Anti-inflammatory Activity Assessment : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives significantly reduced inflammation, with ED50 values comparable to indomethacin .

- Antimicrobial Efficacy : A comprehensive review highlighted the antimicrobial activity of pyrimidines against various microbial strains, emphasizing the importance of structural modifications for enhancing efficacy .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Example Compound | Target/Pathway | IC50/ED50 Value |

|---|---|---|---|

| Anticancer | Derivative A | Gastric adenocarcinoma | IC50 = 53.02 µM |

| Anti-inflammatory | Derivative B | COX-2 | IC50 = 0.04 µmol |

| Antimicrobial | Derivative C | Various bacteria | MIC = 16 µg/mL |

| PDE4 Inhibition | Derivative D | Phosphodiesterase | Not specified |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phenylpyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves condensation reactions between phenylacetylene derivatives and pyrimidine precursors. For example, cyclocondensation of 1,3-diketones with amidines under acidic or basic conditions is a common approach . Key variables include temperature (80–120°C), solvent choice (e.g., ethanol, DMF), and catalyst (e.g., Pd/C for cross-coupling). Characterization via H/C NMR and HPLC is critical to confirm purity (>95%) and structural identity .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow OSHA and institutional safety guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts.

- Waste Disposal : Segregate halogenated or toxic waste and consult environmental safety protocols .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies aromatic proton environments (δ 7.2–8.5 ppm for phenyl groups; δ 8.0–9.0 ppm for pyrimidine protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for CHN: m/z 157.0766).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state studies .

Q. How can researchers design a literature review to identify gaps in this compound applications?

| Framework Component | Example for this compound |

|---|---|

| Population | Catalytic systems or drug targets |

| Intervention | Synthesis modifications (e.g., substituent addition) |

| Comparison | Efficacy vs. other heterocycles (e.g., pyridines) |

| Outcome | Bioactivity (e.g., kinase inhibition) or material stability |

Advanced Research Questions

Q. How can computational methods optimize the electronic properties of this compound for catalytic applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and charge distribution. For example, substituents at the 4-position of pyrimidine alter electron density, impacting ligand-metal coordination .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets using PRISMA guidelines to assess variability in IC values across cell lines (e.g., HEK293 vs. HeLa) .

- Experimental Replication : Standardize assay conditions (e.g., pH, incubation time) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can multi-step syntheses of this compound analogs be optimized for scalability?

- Methodological Answer :

- DoE (Design of Experiments) : Apply Taguchi methods to test factors like reagent stoichiometry, solvent polarity, and reaction time. For instance, increasing Pd catalyst loading from 5% to 10% may improve Suzuki coupling yields by 15–20% .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation and minimize byproducts .

Q. What ethical considerations arise when designing in vivo studies for this compound-based therapeutics?

- Methodological Answer :

- 3Rs Principle (Replacement, Reduction, Refinement) : Prioritize in silico or in vitro models before animal trials. For required in vivo work, use minimal sample sizes and humane endpoints .

- Regulatory Compliance : Align with FDA/EMA guidelines for preclinical toxicity profiling (e.g., LD, genotoxicity assays) .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate using software like Spartan to visualize substituent bulk (e.g., tert-butyl groups hinder metalation at the 2-position) .

- Hammett Constants : Correlate σ values of substituents with reaction rates (e.g., electron-withdrawing groups accelerate oxidative addition in Pd-mediated couplings) .

Q. What frameworks ensure rigor when formulating research questions on this compound’s mechanistic pathways?

| Criterion | Application Example |

|---|---|

| Feasible | Access to NMR/MS facilities for characterization |

| Interesting | Novelty in targeting understudied kinase isoforms |

| Novel | Investigating dual-action mechanisms (e.g., antiviral + anticancer) |

| Ethical | Compliance with biosafety level-2 protocols |

| Relevant | Alignment with NIH priorities for kinase inhibitors |

Eigenschaften

IUPAC Name |

5-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXOXXGCJHYEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355798 | |

| Record name | 5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34771-45-4 | |

| Record name | 5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.